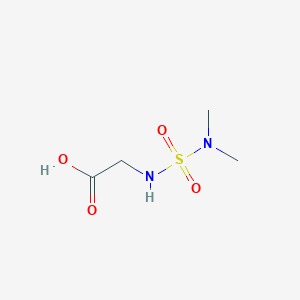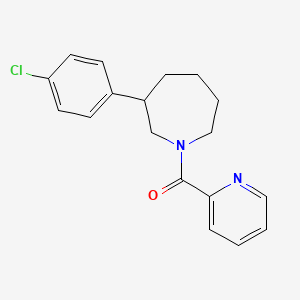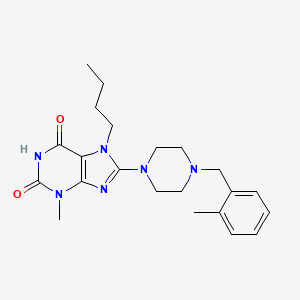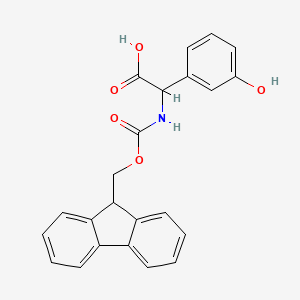
7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one, also known as PSC-833, is a synthetic compound that belongs to the class of compounds called modulators of P-glycoprotein. PSC-833 is a potent inhibitor of P-glycoprotein, which is a membrane-bound protein that plays a significant role in the efflux of various drugs and toxins from cells. PSC-833 has been extensively studied for its potential use in cancer treatment, as it can enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of these agents from cancer cells.
Wirkmechanismus
7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one inhibits the efflux of chemotherapeutic agents from cancer cells by inhibiting P-glycoprotein. P-glycoprotein is a membrane-bound protein that plays a significant role in the efflux of various drugs and toxins from cells. By inhibiting P-glycoprotein, 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one can enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentration.
Biochemical and Physiological Effects:
7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the intracellular concentration of chemotherapeutic agents by inhibiting the efflux of these agents from cancer cells. In addition, 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one in lab experiments is that it can enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of these agents from cancer cells. This can help researchers to better understand the mechanisms of action of chemotherapeutic agents and develop new strategies for cancer treatment. However, one limitation of using 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one in lab experiments is that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one. One future direction is to investigate the potential use of 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one in combination with other chemotherapeutic agents to enhance their efficacy. Another future direction is to investigate the potential use of 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with the efflux of drugs from cells. Finally, future research could focus on developing new P-glycoprotein inhibitors that are more potent and have fewer side effects than 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one.
Synthesemethoden
7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of several intermediates. The first step involves the reaction of 7-methoxy-4-hydroxy-2H-chromen-2-one with pyrrolidine to form 7-methoxy-4-(pyrrolidin-1-yl)-2H-chromen-2-one. The second step involves the reaction of this intermediate with p-toluenesulfonyl chloride to form 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one, which is the final product.
Wissenschaftliche Forschungsanwendungen
7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of these agents from cancer cells. 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to be effective in enhancing the efficacy of several chemotherapeutic agents, including doxorubicin, paclitaxel, and vinblastine. In addition, 7-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to be effective in overcoming multidrug resistance in cancer cells.
Eigenschaften
IUPAC Name |
7-methoxy-3-pyrrolidin-1-ylsulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-19-11-5-4-10-8-13(14(16)20-12(10)9-11)21(17,18)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYSUVVVALZXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


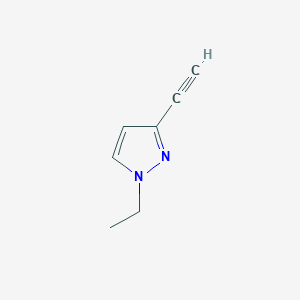
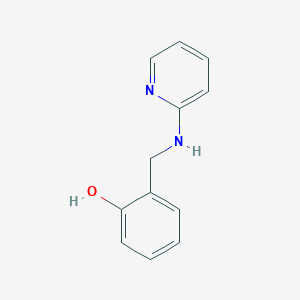

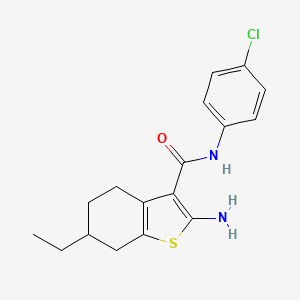
![1-Tert-butyl-3-[1-[1-(2-chloropropanoyl)piperidin-3-yl]ethyl]urea](/img/structure/B2661156.png)

